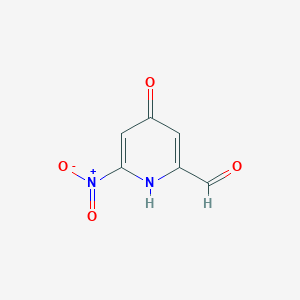![molecular formula C32H35N3O5Si B13438745 N-Benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13438745.png)
N-Benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine is a synthetic nucleoside analogue. It is structurally derived from cytidine, a nucleoside molecule that is a fundamental component of RNA. The compound is characterized by the presence of a benzoyl group at the N-position, a deoxy modification at the 2’ position, and a bulky tert-butyldiphenylsilyl group at the 5’-O position. These modifications enhance its stability and alter its biological activity, making it useful in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine typically involves multiple steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of cytidine are protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Deoxygenation: The 2’-hydroxyl group is selectively deoxygenated using reagents like triethylsilane and trifluoroacetic acid.
Benzoylation: The N-position is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Deprotection: The final compound is obtained by deprotecting the silyl groups using a fluoride source like tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
N-Benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the silyl-protected hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzoyl chloride, tert-butyldiphenylsilyl chloride, imidazole, pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]uridine, while reduction may yield the corresponding alcohol derivatives.
科学研究应用
N-Benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and diagnostic reagents.
作用机制
The mechanism of action of N-Benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The benzoyl and silyl groups enhance its stability and cellular uptake, allowing it to effectively inhibit enzymes involved in DNA and RNA synthesis. This makes it a valuable tool in the study of nucleic acid metabolism and as a potential therapeutic agent.
相似化合物的比较
Similar Compounds
N-Benzoyl-2’-deoxycytidine: Lacks the silyl protection, making it less stable.
5’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine: Lacks the benzoyl group, affecting its biological activity.
2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine: Lacks the benzoyl group, affecting its stability and activity.
Uniqueness
N-Benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine is unique due to its combined modifications, which enhance its stability, cellular uptake, and biological activity. These properties make it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C32H35N3O5Si |
|---|---|
分子量 |
569.7 g/mol |
IUPAC 名称 |
N-[1-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C32H35N3O5Si/c1-32(2,3)41(24-15-9-5-10-16-24,25-17-11-6-12-18-25)39-22-27-26(36)21-29(40-27)35-20-19-28(34-31(35)38)33-30(37)23-13-7-4-8-14-23/h4-20,26-27,29,36H,21-22H2,1-3H3,(H,33,34,37,38)/t26-,27+,29+/m0/s1 |
InChI 键 |
PCGCWUMQXDGYFX-YIKNKFAXSA-N |
手性 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)N4C=CC(=NC4=O)NC(=O)C5=CC=CC=C5)O |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)N4C=CC(=NC4=O)NC(=O)C5=CC=CC=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


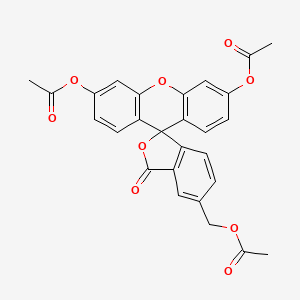

![2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde](/img/structure/B13438680.png)
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13438686.png)
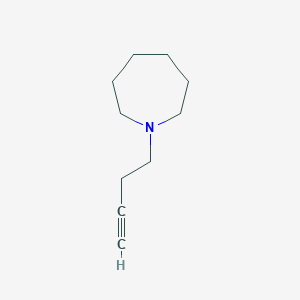
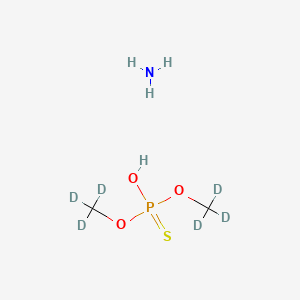

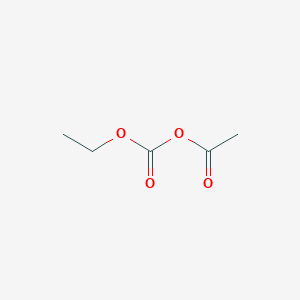


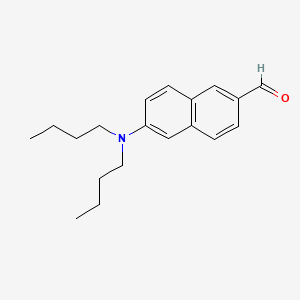

![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B13438737.png)
